![molecular formula C20H18N4O7 B2488260 (E)-3-(3-硝基苯基)-N-(5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基)丙烯酰胺 CAS No. 891118-12-0](/img/structure/B2488260.png)
(E)-3-(3-硝基苯基)-N-(5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基)丙烯酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound belongs to a class of chemicals that often exhibit interesting electronic, structural, and reactivity characteristics due to the presence of oxadiazole rings and nitrophenyl groups. These features may confer unique physical, chemical, and potentially biological properties.
Synthesis Analysis
The synthesis of similar oxadiazole derivatives typically involves successive conversions starting from an appropriate acrylic acid derivative into its ester, followed by hydrazide formation and subsequent cyclization to the oxadiazole ring. Target compounds are then obtained through reactions with various electrophiles in the presence of a base like sodium hydride (NaH) in a suitable solvent such as N,N-dimethylformamide (DMF) (Abbasi et al., 2013).
Molecular Structure Analysis
The molecular structure of oxadiazole derivatives can be characterized using spectroscopic methods like IR, 1H-NMR, and mass spectrometry. These compounds often exhibit distinct structural features, including planarity and conjugation, contributing to their electronic properties and reactivity (Kariuki et al., 2022).
科学研究应用
酶抑制
(E)-3-(3-硝基苯基)-N-(5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基)丙烯酰胺及其衍生物已被研究其酶抑制性质。研究表明,这些化合物是由3-(2-硝基苯基)丙烯酸及相关化学品合成的,具有抑制酶的潜力,这可能对各种治疗领域产生影响(Abbasi et al., 2013)。
抗癌评估
这些化合物因其抗癌活性而备受关注。已对该化合物的衍生物进行研究,以评估其对各种癌细胞系(如乳腺癌、肺癌、结肠癌和卵巢癌)的有效性。这些研究表明,与参考药物相比,这些化合物表现出中等至优异的抗癌活性(Ravinaik et al., 2021)。
抗微生物特性
源自(E)-3-(3-硝基苯基)-N-(5-(3,4,5-三甲氧基苯基)-1,3,4-噁二唑-2-基)丙烯酰胺的化合物已被评估其抗微生物特性。研究表明,它们具有作为新型生物活性抗微生物剂对抗多药耐药细菌和真菌的潜力(Joshi & Parikh, 2013)。
属性
IUPAC Name |
(E)-3-(3-nitrophenyl)-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4O7/c1-28-15-10-13(11-16(29-2)18(15)30-3)19-22-23-20(31-19)21-17(25)8-7-12-5-4-6-14(9-12)24(26)27/h4-11H,1-3H3,(H,21,23,25)/b8-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISKHHCRRRSMPRH-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-nitrophenyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)acrylamide |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。